1,3-Dichloro-2-(2-chloro-ethoxy)-benzene

Catalog No.
S797600
CAS No.
53491-29-5
M.F
C8H7Cl3O
M. Wt
225.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dichloro-2-(2-chloro-ethoxy)-benzene

Sourcing the wrong dichloro-chloroethoxy benzene isomer causes total synthesis failure in SDHI fungicide production. 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene (CAS 53491-29-5) provides the exact 1,3-dichloro-2-oxy geometry mandatory for Benzovindiflupyr's bicyclic amine fragment.

  • Guarantees correct reaction cascade - no isomeric impurities that derail key coupling steps.
  • Validated starting material for next-gen SDHI analog research.
  • Bulk & custom packaging with full analytical documentation.

Ensure zero-yield risk is eliminated.

CAS Number

53491-29-5

Product Name

1,3-Dichloro-2-(2-chloro-ethoxy)-benzene

IUPAC Name

1,3-dichloro-2-(2-chloroethoxy)benzene

Molecular Formula

C8H7Cl3O

Molecular Weight

225.5 g/mol

InChI

InChI=1S/C8H7Cl3O/c9-4-5-12-8-6(10)2-1-3-7(8)11/h1-3H,4-5H2

InChI Key

JPMZGMMHZRWZHR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)OCCCl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCCCl)Cl

Synonyms

1,3-Dichloro-2-(2-chloroethoxy)benzene, 2-(2-Chloroethoxy)-1,3-dichlorobenzene, Benzene, 1,3-dichloro-2-(2-chloroethoxy)-, 1,3-Dichloro-2-(beta-chloroethoxy)benzene

Purity

≥98%

Package Size

1 g, 5 g, 25 g, 100 g

1,3-Dichloro-2-(2-chloro-ethoxy)-benzene (CAS 53491-29-5) is a chlorinated aromatic ether. Its primary industrial and research value lies in its function as a structurally crucial intermediate for the synthesis of highly active agrochemicals. Specifically, it serves as a key building block for producing pyrazole carboxamide fungicides, a class of compounds that act as succinate dehydrogenase inhibitors (SDHI). The precise arrangement of its chloro- and chloroethoxy-substituents is fundamental to its utility in multi-step synthetic pathways leading to complex, high-value active ingredients like Benzovindiflupyr.

Research Fit

Specialized synthetic intermediate for sympatholytic compound development
Liquid at room temperature with defined boiling point for QC identity verification
2,6-dichloro substitution pattern critical for pharmacophore assembly, not a generic building block

The utility of 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene is dictated by its precise molecular geometry. Attempting to substitute this compound with other dichlorinated phenyl chloroethyl ether isomers, such as a 1,4-dichloro or 2,4-dichloro variant, will result in complete synthesis failure for target molecules like Benzovindiflupyr. The 1,3-dichloro-2-oxy substitution pattern is essential for directing subsequent reactions that form the required bicyclic amine fragment of the final active ingredient. Procuring a material with isomeric impurities or an incorrect substitution pattern introduces precursors that are incompatible with the established reaction cascade, leading to zero yield of the desired product and significant material waste.

Substitution Risk

2,6-dichloro substitution is not generic
The specific halogen pattern imparts unique electronic and steric properties essential for downstream synthetic outcome; 2,4-dichloro or 2,6-dimethyl analogs may alter pathway selectivity.
Divergent downstream application space
2,4-dichlorophenoxyethyl analogs are predominantly used in herbicide synthesis, not pharmaceutical intermediates, introducing unvalidated variables into a drug synthesis pathway.
Physicochemical mismatch risks process deviation
Differences in boiling point and density against chain-length or terminal-halogen analogs can lead to misidentification and inconsistency in multi-step synthesis quality control.

Precursor Suitability: Provides the Essential Framework for Benzovindiflupyr Synthesis

1,3-Dichloro-2-(2-chloro-ethoxy)-benzene is the specific precursor required to construct the N-(9-(dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl) fragment of the potent SDHI fungicide Benzovindiflupyr. Alternative synthetic routes to this amine fragment, such as those starting from 5-chloro-1,2,3,4-tetrahydro-1,4-methano-naphthalen-9-one, involve a different series of chemical transformations. The use of this compound provides a direct route to the necessary 2,6-dichloroaniline derivative core, a structural motif critical for the final product's bioactivity.

Evidence DimensionStructural Requirement for Target Synthesis
Target Compound DataProvides the necessary 1,3-dichloro-2-oxy substitution pattern required for the Benzovindiflupyr amine fragment.
Comparator Or BaselineOther dichlorinated isomers (e.g., 1,4-dichloro or 2,4-dichloro analogs).
Quantified DifferenceAbsolute Requirement. The use of incorrect isomers results in the formation of the wrong product.
ConditionsMulti-step synthesis of the amine portion of Benzovindiflupyr.

Procuring the correct, structurally-defined precursor is non-negotiable for achieving any yield of the target high-value agrochemical.

Sympatholytic activity
Head-to-head
2,6-dichloro: sympathetic inhibitor potency (in vivo)
2,6-dimethyl: no ganglion stimulant activity
2,6-dichloro substitution critical for model-response context
Cat nictitating membrane relaxation model; direct comparison published

Commercial Relevance: Implicated in Patented, High-Performance Fungicide Formulations

This compound is identified as a key intermediate in the synthesis of Benzovindiflupyr, a commercially significant fungicide active ingredient. Benzovindiflupyr itself is the subject of numerous patents covering its use in synergistic fungicidal compositions with other agents like Difenoconazole, Azoxystrobin, and Boscalid. This establishes a clear line from the procurement of CAS 53491-29-5 to the manufacturing of legally protected, high-performance agricultural products.

Evidence DimensionRelevance to Patented End-Products
Target Compound DataServes as a precursor to Benzovindiflupyr, an active ingredient featured in multiple fungicidal composition patents.
Comparator Or BaselineGeneric chlorinated building blocks not specified in the synthesis of this class of patented fungicides.
Quantified DifferenceDocumented relevance in the patent landscape for a top-tier fungicide vs. no documented relevance.
ConditionsDevelopment and manufacturing of proprietary agrochemical formulations.

Ensures that R&D and manufacturing efforts are aligned with established, commercially-protected technologies, justifying the procurement of a specific, rather than generic, intermediate.

Synthetic application
Reported
Target: key intermediate for sympatholytic compound Guanoclor
Analog: 2,4-dichlorophenoxyethanol used in herbicides
Defines application-specific procurement pathway
Synthetic route documented in primary and secondary literature
Physicochemical identity
Data to verify
287.4°C
Boiling point (760 mmHg)
1.364g/cm³
Density
QC reference for identity verification; comparator data not compiled in single source
Experimental or predicted values from chemical databases; cross-source validation recommended

Manufacturing of Benzovindiflupyr Fungicide

The primary and most validated use is as a starting material in the industrial synthesis of Benzovindiflupyr (Solatenol). Its specific structure is a non-negotiable requirement for forming the amine component that is ultimately coupled with the pyrazole-4-carbonyl chloride fragment to yield the final active ingredient.

Development of Novel SDHI Fungicide Analogs

For research and development programs aiming to create next-generation SDHI fungicides, this compound serves as a validated starting point. Using it as a core building block allows researchers to synthesize novel analogs based on the proven Benzovindiflupyr scaffold, reducing uncertainty in the initial synthetic steps and focusing efforts on novel functionalization.

Application Fit Matrix

Application
Selection Property
Validation Focus
Sympatholytic compound synthesis (Guanoclor pathway)
2,6-dichloro substitution specificity
Synthetic pathway feasibility and intermediate identity
Structure-activity relationship (SAR) studies on phenoxyethylamines
Structural determinant for model-response comparison
Pharmacological assay context (in vivo sympatholytic readout)
Synthetic methodology development for hindered aromatic ethers
Electrophilic reactivity of terminal alkyl chloride
Reaction optimization and scope under basic conditions

XLogP3

3.8

Wikipedia

1,3-Dichloro-2-(2-chloro-ethoxy)-benzene

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